4-(2-Bromophenyl)-2-hydrazinylthiazole
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Overview
Description
4-(2-Bromophenyl)-2-hydrazinylthiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromophenyl group and a hydrazinyl group in the structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-hydrazinylthiazole typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2-hydrazinylthiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(2-Bromophenyl)-2-hydrazinylthiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with a bromophenyl group and a thiazole ring.
4-(2-Chlorophenyl)-2-hydrazinylthiazole: Similar structure with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
4-(2-Bromophenyl)-2-hydrazinylthiazole is unique due to the presence of both a bromophenyl group and a hydrazinyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H8BrN3S |
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Molecular Weight |
270.15 g/mol |
IUPAC Name |
[4-(2-bromophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H8BrN3S/c10-7-4-2-1-3-6(7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
CXRKIIPTLVBERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NN)Br |
Origin of Product |
United States |
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